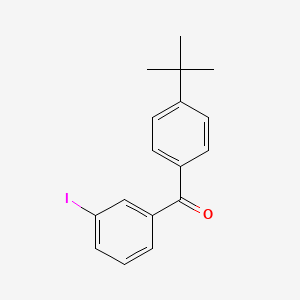

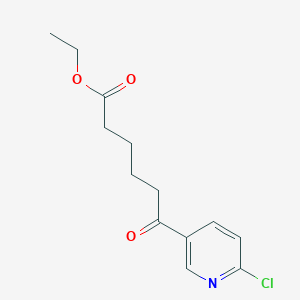

6-(6-氯吡啶-3-基)-6-氧代己酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

While specific synthesis methods for “Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate” were not found, related compounds have been synthesized via various methods. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular structure of a compound is determined by various factors including its atomic composition and the arrangement of atoms. Unfortunately, specific information about the molecular structure of “Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate” was not found .Chemical Reactions Analysis

The chemical reactions of a compound are influenced by its molecular structure. While specific reactions involving “Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate” were not found, related compounds have been involved in various reactions. For example, substituted pyridines with diverse functional groups have been synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, and solubility. Unfortunately, specific information about the physical and chemical properties of “Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate” was not found .科学研究应用

合成和化学性质

区域选择性氯化

6-(6-氯吡啶-3-基)-6-氧代己酸乙酯已用于区域选择性氯化过程中。该方法应用于生物素(维生素 H)衍生物的合成,突出了其在维生素合成中的重要性 (Zav’yalov 等人,2006).

杀虫活性

关于与 6-(6-氯吡啶-3-基)-6-氧代己酸乙酯相关的化合物的合成和表征的研究表明具有良好的杀虫活性。这项研究强调了此类化合物在开发新型杀虫剂中的潜力 (Shi 等人,2008).

对映选择性合成

该化合物一直是对映选择性合成过程中的关键参与者。例如,其衍生物被用于合成 (R)-(+)-α-硫辛酸,这是生物化学中重要的辅因子 (Gopalan 和 Jacobs,1990).

吡啶衍生物的合成

6-(6-氯吡啶-3-基)-6-氧代己酸乙酯衍生物已被合成并用于生产新型吡啶衍生物,展示了该化合物在创建复杂分子结构方面的多功能性 (Latif 等人,2003).

药物和药学化学

抗癌剂合成

关于 6-(6-氯吡啶-3-基)-6-氧代己酸乙酯衍生物的研究有助于合成潜在的抗癌剂。这些研究对于探索癌症治疗的新途径至关重要 (Temple 等人,1991).

降压活性

6-(6-氯吡啶-3-基)-6-氧代己酸乙酯的新型衍生物已被合成,并有望表现出降压活性,表明其在心血管药物开发中的潜在作用 (Kumar 和 Mashelker,2006).

材料科学和染料合成

- 染料合成和金属络合:该化合物已用于合成分散染料并探索其与金属的络合,证明了其在纺织和材料科学中的适用性 (Abolude 等人,2021).

作用机制

Target of Action

The primary target of Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate, also known as Nitenpyram, is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in the transmission of signals in the nervous system. Nitenpyram binds to this receptor, particularly in insects, leading to a disruption in the normal functioning of the nervous system .

Mode of Action

Nitenpyram acts as a neurotoxin, blocking neural signaling in the central nervous system . It binds irreversibly to the nAChR, causing a halt in the flow of ions in the postsynaptic membrane of neurons . This binding leads to paralysis and eventually death . The compound is highly selective towards the variation of the nAChR found in insects, making it an effective insecticide .

Biochemical Pathways

The action of Nitenpyram affects the normal functioning of the nervous system in insects. By binding to the nAChR, it disrupts the normal flow of ions across the neuron’s membrane, leading to a failure in the transmission of signals . This disruption affects the entire nervous system, leading to paralysis and death .

Pharmacokinetics

The pharmacokinetic properties of Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate indicate that it has high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.28, indicating its lipophilicity . These properties suggest that the compound has good bioavailability.

Result of Action

The result of the action of Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate is the rapid death of insects. By binding to the nAChR, it causes a disruption in the normal functioning of the nervous system, leading to paralysis and death . The compound is highly selective towards insects, making it an effective insecticide .

安全和危害

未来方向

属性

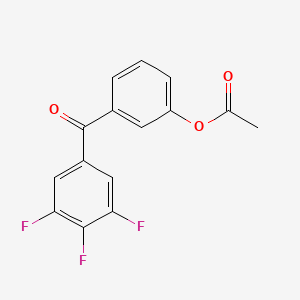

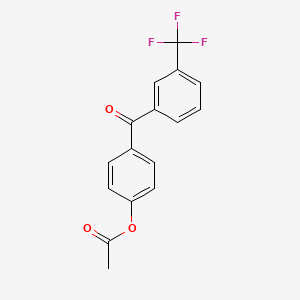

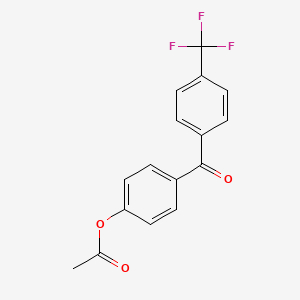

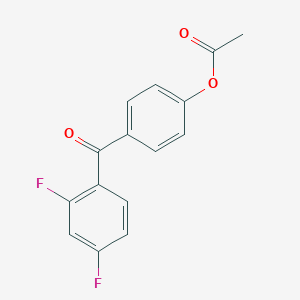

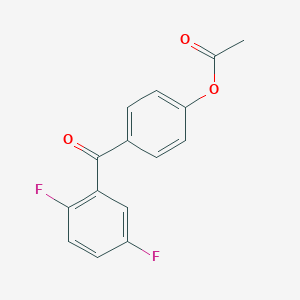

IUPAC Name |

ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-2-18-13(17)6-4-3-5-11(16)10-7-8-12(14)15-9-10/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFRAOQBEGMUKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641801 |

Source

|

| Record name | Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890100-67-1 |

Source

|

| Record name | Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。